1-(Furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine
Description
1-(Furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine is a synthetic piperazine derivative featuring a furan-2-ylmethyl group at the 1-position and a 2-nitrophenylmethyl substituent at the 4-position. Its molecular formula is C₁₆H₁₈N₃O₃, with a molecular weight of 300.34 g/mol. The compound's structure combines a piperazine core with electron-rich (furan) and electron-deficient (nitrophenyl) aromatic systems, making it a versatile candidate for studying structure-activity relationships in medicinal chemistry .
The furan ring, with its oxygen heteroatom, may enhance solubility and participate in hydrogen bonding, critical for biological interactions .
Properties
Molecular Formula |
C16H19N3O3 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C16H19N3O3/c20-19(21)16-6-2-1-4-14(16)12-17-7-9-18(10-8-17)13-15-5-3-11-22-15/h1-6,11H,7-10,12-13H2 |
InChI Key |
QTDAWVWPUGWWDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-FURYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes:
N-alkylation of piperazine: This step involves the reaction of piperazine with 2-furylmethyl chloride under basic conditions to form 1-(2-furylmethyl)piperazine.
N-alkylation with 2-nitrobenzyl chloride: The intermediate 1-(2-furylmethyl)piperazine is then reacted with 2-nitrobenzyl chloride in the presence of a base to yield the final product, 1-(2-FURYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-FURYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furyl carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Furyl carboxylic acids.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(2-FURYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 1-(2-FURYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors or enzymes. The furylmethyl group may enhance the compound’s binding affinity to certain biological targets, influencing its overall activity.
Comparison with Similar Compounds
1-(Furan-2-carbonyl)-4-[(4-nitrophenyl)methyl]piperazine
- Key Difference : The nitro group is in the para position (vs. ortho in the target compound), and a carbonyl group bridges the furan and piperazine.
- The carbonyl group increases polarity, enhancing solubility but possibly reducing membrane permeability .
- Biological Activity : Exhibits moderate anticancer activity in preliminary assays .
1-(Thiophen-2-carbonyl)-4-[(4-nitrophenyl)methyl]piperazine
- Key Difference : Thiophene replaces furan, introducing a sulfur atom.
- Biological Activity : Shows enhanced reactivity in enzyme inhibition assays compared to furan analogs .
Analogues with Varied Substituents on the Piperazine Core
1-(4-Chlorophenyl)methyl-4-(furan-2-ylmethyl)piperazine
- Key Difference : A chloro substituent replaces the nitro group.
- Impact: Chlorine’s electron-withdrawing effect is weaker than nitro, reducing electronic polarization.
- Biological Activity : Demonstrates antimicrobial activity (MIC = 8 µg/mL against S. aureus) but lacks anticancer effects .
1-(4-Methoxybenzyl)-4-(furan-2-ylmethyl)piperazine
- Key Difference : Methoxy group replaces nitro.
- Impact : Methoxy is electron-donating, increasing electron density on the phenyl ring. This may reduce binding to targets requiring electron-deficient motifs but improve metabolic stability .
Positional Isomers and Functional Group Variations
1-(Furan-2-ylmethyl)-4-[(3-nitrophenyl)methyl]piperazine
- Key Difference : Nitro group in the meta position.
- Impact : Alters the dipole moment and steric interactions compared to the ortho isomer.
- Biological Activity: Limited data, but meta-nitro derivatives generally show lower receptor affinity than ortho or para analogs .
1-(Furan-2-ylmethyl)-4-[(2-aminophenyl)methyl]piperazine
- Key Difference: Amino group replaces nitro.
- Impact: Converts the electron-withdrawing nitro to an electron-donating amino group, drastically changing electronic properties.
- Biological Activity: Amino derivatives often exhibit higher solubility but lower stability due to oxidation susceptibility .
Data Tables
Table 2: Electronic and Steric Effects of Substituents
| Substituent | Electronic Effect | Steric Effect | Example Compound |
|---|---|---|---|
| 2-Nitro (ortho) | Strong electron-withdrawing | High steric hindrance | Target compound |
| 4-Nitro (para) | Moderate electron-withdrawing | Low steric hindrance | 1-(Furan-2-carbonyl)-4-[(4-nitrophenyl)methyl]piperazine |
| 4-Chloro | Weak electron-withdrawing | Moderate steric hindrance | 1-(4-Chlorophenyl)methyl-4-(furan-2-ylmethyl)piperazine |
| 4-Methoxy | Electron-donating | Low steric hindrance | 1-(4-Methoxybenzyl)-4-(furan-2-ylmethyl)piperazine |
Key Research Findings
- Positional Isomerism : The ortho-nitro configuration in the target compound may enhance binding to targets with sterically constrained active sites, such as kinases or GPCRs, compared to para-nitro analogs .
- Heterocycle Impact : Furan-based derivatives generally exhibit higher aqueous solubility than thiophene analogs but lower metabolic stability due to oxidative susceptibility .
- Antimicrobial vs. Anticancer Activity : Chloro and nitro substituents correlate with antimicrobial effects, while carbonyl-linked derivatives show promise in anticancer research .
Biological Activity
1-(Furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a furan ring and a nitrophenyl group, both of which may contribute to its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-(Furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine is with a molecular weight of approximately 301.34 g/mol. The presence of the furan ring and nitrophenyl moiety suggests a potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O3 |
| Molecular Weight | 301.34 g/mol |
| CAS Number | 5882-37-1 |
The biological activity of 1-(Furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitrophenyl group is known to enhance electron affinity, facilitating interactions with electron-rich sites on biomolecules. The piperazine ring may also play a crucial role in binding to biological macromolecules, influencing the compound's pharmacodynamics.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, suggesting that 1-(Furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine may also possess similar properties. The presence of the nitro group can enhance the compound's effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research into similar piperazine derivatives has revealed promising anticancer activities. For example, certain compounds have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines. The structural similarity suggests that 1-(Furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine may also exhibit cytotoxic effects against cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies
- Anticancer Efficacy : A study conducted on related piperazine derivatives revealed that modifications in the nitrophenyl group significantly affected their cytotoxicity against human cancer cell lines. Compounds with electron-withdrawing groups displayed enhanced activity, indicating a structure-activity relationship (SAR) that could be applicable to 1-(Furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine .
- Antimicrobial Testing : In vitro studies assessing the antimicrobial efficacy of piperazine derivatives indicated that compounds with similar structures exhibited potent activity against Staphylococcus aureus and Escherichia coli. These findings suggest that 1-(Furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine could be evaluated for its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
